molecular formula C16H16O3S B2946322 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid CAS No. 1461707-25-4

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Cat. No.: B2946322
CAS No.: 1461707-25-4
M. Wt: 288.36
InChI Key: WUVZICOZLKSKDZ-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is an organic compound that features a benzylsulfanyl group and a methoxymethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methoxymethyl)benzoic acid and benzyl mercaptan.

    Formation of Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction. Benzyl mercaptan reacts with a suitable leaving group on the benzoic acid derivative under basic conditions.

    Reaction Conditions: Common reagents and conditions include the use of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzylsulfanyl group can enhance binding affinity and specificity, while the methoxymethyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)benzoic acid: Lacks the benzylsulfanyl group, making it less versatile in certain chemical reactions.

    3-Benzyloxybenzoic acid: Contains a benzyloxy group instead of a benzylsulfanyl group, leading to different reactivity and applications.

Uniqueness

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is unique due to the presence of both benzylsulfanyl and methoxymethyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

3-benzylsulfanyl-4-(methoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-19-10-14-8-7-13(16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZICOZLKSKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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